2,3,4',5,6-Pentachlorodiphenyl ether
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Overview
Description
2,3,4’,5,6-Pentachlorodiphenyl ether is a chlorinated diphenyl ether compound. It is part of a broader class of chemicals known as polychlorinated diphenyl ethers, which are structurally similar to polychlorinated biphenyls. These compounds are known for their persistence in the environment and potential for bioaccumulation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4’,5,6-Pentachlorodiphenyl ether typically involves the chlorination of diphenyl ether. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride. The reaction conditions, including temperature and solvent, are carefully controlled to achieve the desired degree of chlorination.
Industrial Production Methods: Industrial production of 2,3,4’,5,6-Pentachlorodiphenyl ether follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure consistent product quality. The final product is purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 2,3,4’,5,6-Pentachlorodiphenyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in less chlorinated diphenyl ethers.
Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.
Major Products:
Oxidation: Hydroxylated diphenyl ethers.
Reduction: Less chlorinated diphenyl ethers.
Substitution: Diphenyl ethers with different halogen or functional group substitutions.
Scientific Research Applications
2,3,4’,5,6-Pentachlorodiphenyl ether has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of chlorinated aromatic compounds.
Biology: Investigated for its effects on biological systems, including its potential toxicity and bioaccumulation.
Medicine: Studied for its potential endocrine-disrupting properties and effects on human health.
Industry: Used in the development of flame retardants and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3,4’,5,6-Pentachlorodiphenyl ether involves its interaction with cellular components. The compound can bind to the aryl hydrocarbon receptor, leading to the activation of various signaling pathways. This interaction can result in the induction of enzymes involved in xenobiotic metabolism, oxidative stress, and disruption of endocrine functions.
Comparison with Similar Compounds
- 2,2’,4,4’,6-Pentachlorodiphenyl ether
- 2,3’,4,4’,5-Pentachlorodiphenyl ether
- 2,2’,3,3’,6-Pentachlorodiphenyl ether
Comparison: 2,3,4’,5,6-Pentachlorodiphenyl ether is unique due to its specific chlorination pattern, which influences its chemical properties and biological activity. Compared to other similar compounds, it may exhibit different levels of toxicity, persistence, and bioaccumulation potential. Its specific interactions with molecular targets, such as the aryl hydrocarbon receptor, also distinguish it from other chlorinated diphenyl ethers.
Properties
CAS No. |
63646-55-9 |
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Molecular Formula |
C12H5Cl5O |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
1,2,4,5-tetrachloro-3-(4-chlorophenoxy)benzene |
InChI |
InChI=1S/C12H5Cl5O/c13-6-1-3-7(4-2-6)18-12-10(16)8(14)5-9(15)11(12)17/h1-5H |
InChI Key |
UETIKWAWMZLQQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C(=CC(=C2Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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